Nonoxinol

Catalog No.
S1531557
CAS No.
127087-87-0
M.F
C17H28O2
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonoxinol

CAS Number

127087-87-0

Product Name

Nonoxinol

IUPAC Name

2-(4-nonylphenoxy)ethanol

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3

InChI Key

KUXGUCNZFCVULO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO

solubility

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/
Lower adducts (n<6): soluble in oil; higher adducts: soluble in wate

Synonyms

marlophen 89, nonylphenol ethoxyacetic acid, nonylphenol ethoxylate, nonylphenolethoxylate, nonylphenolpolyglycol ether, teric N, terics

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO

The exact mass of the compound Nonoxinol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: >1,000 mg/l /poly (degree of polymerization=10) oxyethylene para-nonylphenyl/lower adducts (n<6): soluble in oil; higher adducts: soluble in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nonoxinol (CAS 127087-87-0), specifically representing branched nonylphenol ethoxylates like Tergitol NP-10, is a widely utilized nonionic surfactant . Characterized by a hydrophilic-lipophilic balance (HLB) of approximately 13.2 and a cloud point of 63 °C, it provides stable emulsification, dispersion, and wetting in aqueous environments . In industrial procurement, Nonoxinol is prioritized for its high detergency, low critical micelle concentration (CMC), and chemical stability across diverse pH ranges. It serves as a foundational ingredient in metalworking fluids, agricultural adjuvants, precision cleaners, and biochemical assays where reliable solubilization of hydrophobic compounds is required.

Substituting Nonoxinol with generic nonionic surfactants like polysorbates (e.g., Tween 80) or octylphenol ethoxylates (e.g., Triton X-100) often leads to formulation failure or process inefficiency. While polysorbates are highly biodegradable, they are readily consumed by microorganisms in bioremediation or environmental applications, prematurely depleting the surfactant required for solubilization [1]. Furthermore, Nonoxinol achieves micellization at significantly lower concentrations than Triton X-100 , meaning direct 1:1 substitution with octylphenol variants requires higher dosing, increasing both raw material costs and the difficulty of downstream rinsing in precision cleaning workflows.

Micellization Efficiency and Dosing Economy

Nonoxinol (Tergitol NP-10) demonstrates higher micellization efficiency compared to closely related octylphenol ethoxylates. Quantitative analysis shows that NP-10 has a Critical Micelle Concentration (CMC) of approximately 55 ppm (0.0055%), whereas Triton X-100 requires a significantly higher concentration of roughly 150-230 ppm (0.23 mM) to form micelles . This lower CMC allows formulators to achieve the necessary surface tension reduction and solubilization at a fraction of the dose required for Triton X-100.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data~55 ppm (0.0055%)
Comparator Or BaselineTriton X-100 (~150-230 ppm)
Quantified Difference~3-to-4-fold reduction in required surfactant concentration for micelle formation.
ConditionsAqueous solution at room temperature

Enables highly economical dosing in industrial formulations and precision cleaning, reducing both active ingredient costs and downstream rinsing requirements.

Surfactant Stability in Microbial Bioremediation

In the biodegradation of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) by Stenotrophomonas maltophilia, the choice of surfactant critically impacts process efficiency. While Tween 80 is readily utilized as a carbon source by the bacteria (leading to premature surfactant depletion), Tergitol NP-10 is not consumed [1]. The addition of 10 g/L of NP-10 increased the specific growth rate of the bacteria on pyrene by 67% and substantially improved the overall degradation rate of complex PAH mixtures without being biologically depleted [1].

Evidence DimensionSpecific growth rate enhancement and surfactant consumption
Target Compound Data67% increase in specific growth rate on pyrene; surfactant not consumed
Comparator Or BaselineTween 80 (consumed as a growth substrate, depleting solubilization capacity)
Quantified DifferenceNP-10 provides persistent PAH solubilization, whereas Tween 80 is biologically depleted.
ConditionsStenotrophomonas maltophilia VUN 10,010 cultures containing PAH mixtures

Ensures the surfactant remains active to solubilize hydrophobic pollutants rather than being prematurely consumed by remediating microbes.

Mycotoxin Inhibition in Agricultural Adjuvants

Nonoxinol exhibits secondary functional benefits in agricultural applications, specifically in suppressing fungal toxin production. Research evaluating the effect of surfactants on Aspergillus flavus demonstrated that Tergitol NP-10 reduced aflatoxin production by 96% to 99% when applied at a 1% (wt/vol) concentration[1]. In contrast, standard anionic surfactants like sodium dodecyl sulfate (SDS) had no effect on aflatoxin production at low concentrations (0.001%), and generic controls offered no suppression [1].

Evidence DimensionInhibition of aflatoxin production
Target Compound Data96-99% reduction at 1% (wt/vol)
Comparator Or BaselineSDS (Anionic surfactant baseline, no effect at 0.001%)
Quantified DifferenceNear-total suppression of aflatoxin production by NP-10.
ConditionsAspergillus flavus cultures treated with 1% (wt/vol) surfactant

Provides a dual-action advantage for agrochemical formulations, acting as both a high-performance wetting agent and a potent mycotoxin inhibitor.

Regulatory and Biodegradability Trade-offs vs. Linear Alcohol Ethoxylates

When selecting surfactants for high-volume consumer detergents, buyers must weigh Nonoxinol's chemical stability against its environmental profile. Comparative aquatic hazard assessments reveal that linear alcohol ethoxylates (LAEs) exhibit significantly higher primary biodegradation rates than nonylphenol ethoxylates [1]. Furthermore, chronic effluent toxicity is greatest in units containing nonylphenol ethoxylates compared to LAE effluents, necessitating careful regulatory consideration for down-the-drain applications[1].

Evidence DimensionPrimary biodegradation rate and chronic effluent toxicity
Target Compound DataLower biodegradation rate and higher chronic effluent toxicity
Comparator Or BaselineLinear Alcohol Ethoxylates (LAEs) (Rapid biodegradation, lower chronic toxicity)
Quantified DifferenceLAEs show a substantially more favorable ecotoxicological profile for continuous environmental discharge.
ConditionsLaboratory sewage treatment units and aquatic toxicity assays (Daphnia, fathead minnows)

Forces procurement teams to strategically restrict Nonoxinol to closed-loop industrial processes or specialized formulations where its chemical stability outweighs environmental degradation concerns.

Precision Aqueous Cleaning and Metalworking

Due to its low CMC (~55 ppm), Nonoxinol is a highly efficient choice for precision cleaning of industrial parts and electronics, where minimal surfactant residue and high solubilization of oils are required .

Hydrophobic Pollutant Bioremediation

Its resistance to microbial consumption makes Nonoxinol highly suitable for enhancing the bioavailability of PAHs in soil remediation, outperforming readily biodegradable surfactants like polysorbates that fail to maintain long-term solubilization [1].

Agrochemical Adjuvant Formulation

Leveraging its dual action as a wetting agent and an aflatoxin inhibitor, Nonoxinol is effective in pesticide and fungicide formulations targeting crops susceptible to Aspergillus contamination [2].

Color/Form

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes

XLogP3

5.5

LogP

log Kow = 4.48 (estimated physical properties based upon 5 ethoxylates)

GHS Hazard Statements

Aggregated GHS information provided by 2100 companies from 35 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 100 of 2100 companies. For more detailed information, please visit ECHA C&L website;
Of the 34 notification(s) provided by 2000 of 2100 companies with hazard statement code(s):;
H302 (41.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (70.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (49.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (47.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (65.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Vapor Pressure

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates)

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

127087-87-0
104-35-8
26027-38-3

Wikipedia

2-(4-Nonylphenoxy) ethanol

Methods of Manufacturing

Nonionic surfactant mixtures prepared by reacting nonylphenol with ethylene oxide

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Stability Shelf Life

Highly stable compounds.

Dates

Last modified: 08-15-2023

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